molecular formula C22H23F3N4O3S B4292509 METHYL 2-({6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE

METHYL 2-({6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE

Cat. No.: B4292509
M. Wt: 480.5 g/mol
InChI Key: WCWSVWGPBOTVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,3,3-trifluoro-2-(propionylamino)alaninate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE typically involves multi-step organic reactions One common approach starts with the preparation of the thieno[2,3-c]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. Solvent selection and purification techniques like recrystallization or chromatography are also crucial to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,3,3-trifluoro-2-(propionylamino)alaninate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,3,3-trifluoro-2-(propionylamino)alaninate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3,3,3-trifluoro-2-(propionylamino)alaninate
  • Methyl N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,3,3-trifluoro-2-(acetylamino)alaninate

Uniqueness

The uniqueness of METHYL 2-({6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE lies in its specific substitution pattern and the presence of the trifluoro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)amino]-3,3,3-trifluoro-2-(propanoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O3S/c1-3-18(30)27-21(20(31)32-2,22(23,24)25)28-19-16(11-26)15-9-10-29(13-17(15)33-19)12-14-7-5-4-6-8-14/h4-8,28H,3,9-10,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWSVWGPBOTVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE
Reactant of Route 6
METHYL 2-({6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE

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